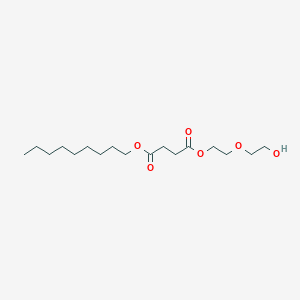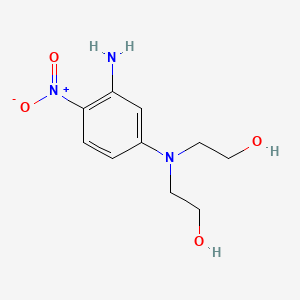
2-Methyldodec-5-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyldodec-5-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C13H26, and it features a methyl group attached to the second carbon of a dodecene chain. This compound is part of the broader class of unsaturated hydrocarbons, which are known for their reactivity and versatility in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyldodec-5-ene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-methyl-5-dodecanol using a strong acid like sulfuric acid at elevated temperatures.
Elimination Reactions: Another approach is the elimination of hydrogen halides from 2-methyl-5-dodecyl halides using a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydration processes or catalytic dehydrogenation of corresponding alkanes. These methods are optimized for high yield and purity, often employing advanced catalysts and controlled reaction environments.
化学反应分析
Types of Reactions
2-Methyldodec-5-ene undergoes several types of chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form 2-methyldodecane using hydrogen gas in the presence of a palladium or platinum catalyst.
Halogenation: Addition of halogens like bromine or chlorine across the double bond results in the formation of vicinal dihalides.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide.
Hydrogenation: Hydrogen gas, palladium or platinum catalyst.
Halogenation: Bromine, chlorine.
Major Products
Epoxides and Diols: From oxidation reactions.
Alkanes: From hydrogenation reactions.
Dihalides: From halogenation reactions.
科学研究应用
2-Methyldodec-5-ene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 2-Methyldodec-5-ene in chemical reactions involves the reactivity of its carbon-carbon double bond. This double bond can participate in various addition reactions, where reagents add across the double bond, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and reagents used .
相似化合物的比较
Similar Compounds
1-Hexene: Another alkene with a similar structure but a shorter carbon chain.
1-Octene: Similar in structure but with a different position of the double bond.
2-Methyl-1-dodecene: An isomer with the double bond in a different position.
Uniqueness
2-Methyldodec-5-ene is unique due to its specific structure, which includes a methyl group on the second carbon and a double bond at the fifth position. This unique structure influences its reactivity and the types of reactions it can undergo, making it valuable for specific synthetic applications.
属性
CAS 编号 |
112197-49-6 |
|---|---|
分子式 |
C13H26 |
分子量 |
182.35 g/mol |
IUPAC 名称 |
2-methyldodec-5-ene |
InChI |
InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h9-10,13H,4-8,11-12H2,1-3H3 |
InChI 键 |
QNNRPWQSLZMKDT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC=CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
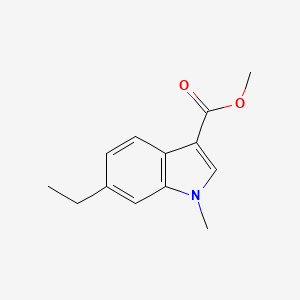
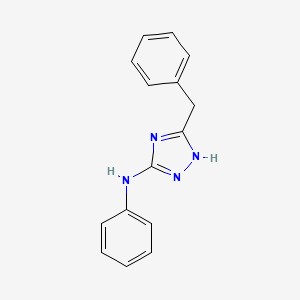
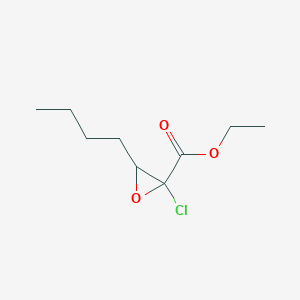
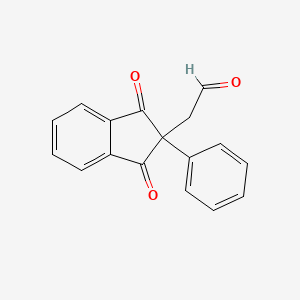
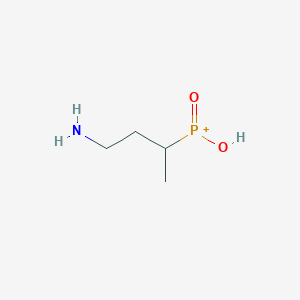
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
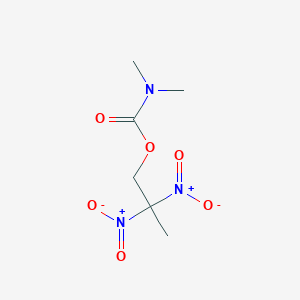
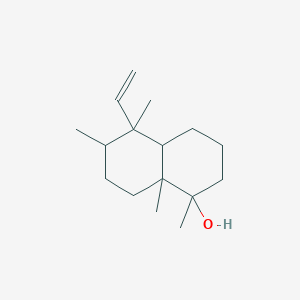
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
